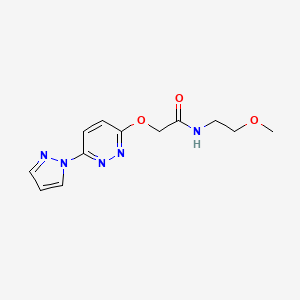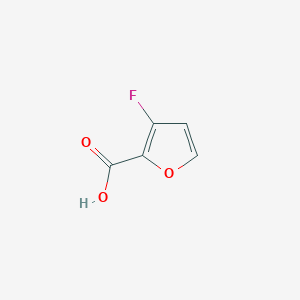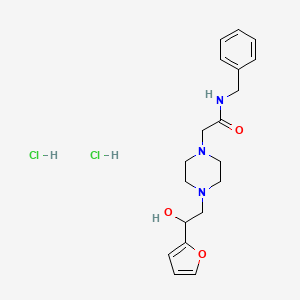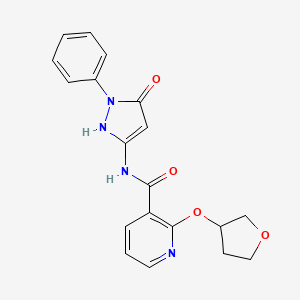
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THPN, is a novel compound that has gained significant attention in scientific research. THPN is a small molecule that has shown promising results in various biological studies due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt/mTOR pathway, and MAPK pathway. This compound has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types. Moreover, this compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels and is essential for tumor growth. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Moreover, this compound has low toxicity and can be easily administered in vivo. However, this compound has some limitations for lab experiments. This compound is relatively new, and its biological effects need to be further explored. Moreover, this compound's mechanism of action is not fully understood, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide research. Firstly, further studies are needed to investigate the precise mechanism of action of this compound. Secondly, more pre-clinical studies are needed to evaluate the therapeutic potential of this compound in various diseases. Thirdly, the development of this compound derivatives with improved pharmacokinetic properties and efficacy could enhance its therapeutic potential. Lastly, the use of this compound as a chemical probe to identify novel drug targets could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various biological studies. This compound's unique chemical structure and biological effects make it an attractive candidate for potential therapeutic applications. Further studies are needed to fully understand the mechanism of action and therapeutic potential of this compound.
Métodos De Síntesis
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is synthesized through a multi-step process that involves the reaction of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with tetrahydrofuran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with nicotinamide in the presence of DCC and DMAP to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)27-14-8-10-26-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIXLCIRYAFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

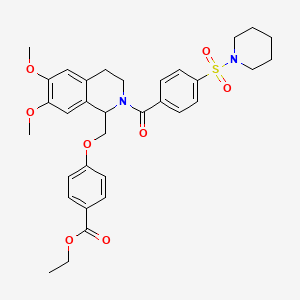
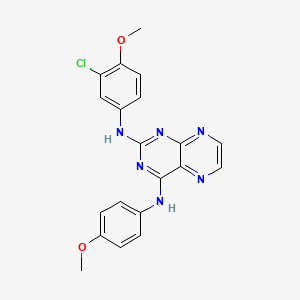
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
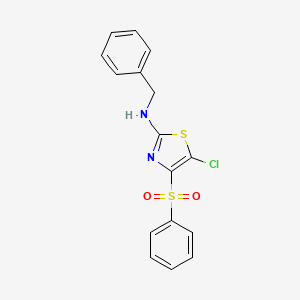
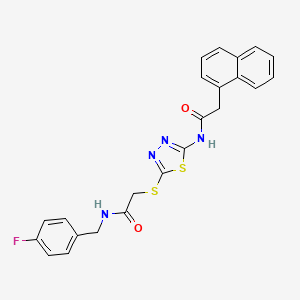
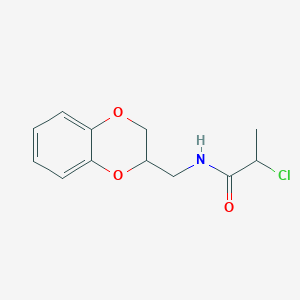

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)
